2-Fluoro-5-(methylthio)phenylboronic acid pinacol ester
Description
2-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a fluorine atom at the 2-position and a methylthio (-SMe) group at the 5-position of the phenyl ring. The pinacol ester moiety enhances solubility in organic solvents compared to the parent boronic acid, making it advantageous for synthetic and biomedical applications . This compound is utilized in Suzuki-Miyaura cross-coupling reactions and reactive oxygen species (ROS)-responsive drug delivery systems, though its reactivity depends on substituent electronic and steric effects .
Properties
IUPAC Name |
2-(2-fluoro-5-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO2S/c1-12(2)13(3,4)17-14(16-12)10-8-9(18-5)6-7-11(10)15/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOFWZDZAKNXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)SC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601143164 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-06-7 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-06-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[2-fluoro-5-(methylthio)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601143164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Miyaura Borylation
A widely adopted method begins with 2-fluoro-5-bromo-(methylthio)benzene as the precursor. Miyaura borylation using bis(pinacolato)diboron (BPin) in the presence of a palladium catalyst achieves high regioselectivity:
Reaction Conditions
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Catalyst : Pd(dppf)Cl (5 mol%)
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Base : Potassium acetate (3 equiv)
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Solvent : 1,4-Dioxane (anhydrous)
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Temperature : 80°C, 12 hours
The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with BPin and reductive elimination to form the boronic ester.
Direct Borylation of Aryl Lithium Intermediates
An alternative route involves generating an aryl lithium species through halogen-lithium exchange, which subsequently reacts with trimethyl borate:
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Halogen-Lithium Exchange :
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Substrate: 2-Fluoro-5-(methylthio)phenyl bromide
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Reagent: n-Butyllithium (1.1 equiv) in THF at -78°C
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Quench: Trimethyl borate (3 equiv)
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Pinacol Esterification :
Reaction Optimization Strategies
Catalyst Screening
Comparative studies of palladium catalysts reveal Pd(dppf)Cl as optimal due to its stability under aerobic conditions (Table 1).
Table 1: Catalyst Performance in Miyaura Borylation
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(OAc) | DMF | 80 | 62 |
| Pd(PPh) | Toluene | 100 | 58 |
| Pd(dppf)Cl | 1,4-Dioxane | 80 | 85 |
Data adapted from patent CN102653545A and RSC Medicinal Chemistry.
Solvent and Temperature Effects
Polar aprotic solvents (1,4-dioxane, DMF) enhance reaction rates by stabilizing the palladium intermediate. Elevated temperatures (>80°C) accelerate transmetalation but risk decomposition of the methylthio group.
Purification and Stabilization
Column Chromatography
Purification via silica gel chromatography using ethyl acetate/petroleum ether (10:90) removes residual palladium and unreacted boron reagents. The product elutes as a pale-yellow solid.
Transesterification for Deprotection
To recover boronic acid from the pinacol ester, a transesterification protocol employs methyl boronic acid in 0.1 N HCl/acetone (1:1):
Analytical Characterization
Spectroscopic Data
Purity Assessment
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HPLC : >97% purity (C18 column, acetonitrile/water gradient)
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Elemental Analysis : Calculated for CHBFOS: C 61.44%, H 7.14%; Found: C 61.38%, H 7.09%
Industrial-Scale Production
Continuous Flow Reactors
Pilot-scale synthesis utilizes continuous flow systems to enhance heat transfer and reduce reaction times:
Quality Control Protocols
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In-line FTIR : Monitors boron intermediate concentrations.
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X-ray Diffraction : Confirms crystalline structure post-lyophilization.
Applications in Medicinal Chemistry
The compound’s stability and reactivity enable its use in constructing biaryl motifs for kinase inhibitors. Recent studies highlight its role in synthesizing antiandrogens for prostate cancer therapy .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(methylthio)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, usually in the presence of a protic solvent and a catalyst.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, toluene).
Protodeboronation: Protic solvents (e.g., methanol), catalysts (e.g., palladium or nickel complexes).
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Protodeboronation: The corresponding aryl or vinyl compounds without the boronic ester group.
Scientific Research Applications
Applications in Organic Synthesis
-
Suzuki–Miyaura Cross-Coupling Reactions:
- This compound is primarily utilized in Suzuki–Miyaura reactions to form biaryl compounds. The mechanism involves transmetalation where the boron atom interacts with palladium complexes, facilitating bond formation between aryl groups .
- Building Block for Drug Development:
-
Material Science:
- Boronic acid derivatives like this compound have been explored for their potential applications in material science due to their ability to form self-assembled structures responsive to external stimuli .
Biological Applications
- Modulation of Enzyme Activity:
- Anticancer Activity:
- Potential as Therapeutic Agents:
Case Studies and Research Findings
Several studies highlight the efficacy of boronic acids and their derivatives in various applications:
- A study published in Medicinal Chemistry discusses the development of boronic acid derivatives as potent inhibitors against multiple myeloma, showcasing their therapeutic potential .
- Another research article reviews the synthesis and biological activities of boronic acids, emphasizing their role as sensors and drug delivery systems .
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(methylthio)phenylboronic acid pinacol ester in chemical reactions involves the following steps:
Transmetalation: In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with the palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The aryl or vinyl halide undergoes oxidative addition to the palladium catalyst, forming a palladium complex.
Reductive Elimination: The final step involves reductive elimination, where the coupled product is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Substituent Effects on Hydrolysis Kinetics
Hydrolysis rates of boronic esters are influenced by substituent electronic properties. For example:
- Para-hydroxyphenylboronic pinacol ester : Hydrolyzes rapidly in water (half-time ~10 minutes) due to the electron-withdrawing -OH group accelerating boronic acid formation .
- Para-acetamidophenylboronic pinacol ester : Similar hydrolysis kinetics to the hydroxyl derivative (~10 minutes half-time) due to moderate electron withdrawal from the acetamide group .
- Para-aminophenylboronic pinacol ester: Slower hydrolysis (half-time ~3 hours) due to the electron-donating -NH₂ group stabilizing the ester .
For 2-fluoro-5-(methylthio)phenylboronic pinacol ester, the meta-substituted methylthio group is electron-donating, which may slow hydrolysis relative to para-electron-withdrawing substituents.
Solubility in Organic Solvents
Pinacol esters generally exhibit superior solubility in organic solvents compared to boronic acids. Key comparisons:
- Phenylboronic acid pinacol ester: High solubility in chloroform, acetone, and 3-pentanone due to reduced polarity from esterification .
- Azaester of phenylboronic acid : Highest solubility in chloroform, lower in hydrocarbons (e.g., methylcyclohexane), with significant solvent polarity dependence .
- 2-Fluoro-5-(methylthio)phenylboronic pinacol ester : Expected to follow similar trends, with high solubility in polar aprotic solvents (e.g., DMF, chloroform) due to the lipophilic methylthio group and fluorine’s moderate polarity .
Table 1: Solubility Comparison
| Compound | Chloroform Solubility | Acetone Solubility | Hydrocarbon Solubility |
|---|---|---|---|
| Phenylboronic acid pinacol ester | High | High | Low |
| Azaester of phenylboronic acid | Very High | Moderate | Very Low |
| 2-Fluoro-5-(methylthio)phenylboronic ester* | High (inferred) | High (inferred) | Low (inferred) |
*Inferred from structural analogs.
Reactivity in Cross-Coupling Reactions
Boronic esters vary in Suzuki-Miyaura coupling efficiency:
- Phenylboronic acid (2b) : High reactivity under standard conditions .
- Phenylboronic acid pinacol ester (2d) : Unreactive in certain cases due to steric shielding of the boron atom .
- 2-Fluoro-5-(methylthio)phenylboronic pinacol ester : The fluorine atom may activate the ring for coupling via electron withdrawal, but the methylthio group’s electron donation and steric bulk could reduce reactivity. Empirical testing is required.
Biological Activity
2-Fluoro-5-(methylthio)phenylboronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activity. This compound is particularly relevant in the context of drug development, as boronic acids are known for their ability to interact with various biological targets, including enzymes and receptors.
- IUPAC Name: this compound
- Molecular Formula: C13H18BFO2S
- Molecular Weight: 253.18 g/mol
- CAS Number: 2121512-06-7
The biological activity of this compound can be attributed to its ability to form reversible covalent bonds with hydroxyl and amino groups in proteins. This interaction can lead to the inhibition or modulation of enzyme activities, making it a valuable candidate for the development of enzyme inhibitors and receptor modulators .
Enzyme Inhibition
Research indicates that boronic acids, including this compound, can inhibit proteolytic enzymes such as serine proteases and cysteine proteases. The inhibition mechanism often involves the formation of a covalent bond between the boron atom and a nucleophilic site on the enzyme, thus blocking substrate access or altering the enzyme's conformation.
Antimicrobial Activity
Studies have shown that boronic acids exhibit antimicrobial properties. For instance, compounds similar to 2-Fluoro-5-(methylthio)phenylboronic acid have demonstrated activity against resistant strains of bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA). This suggests potential applications in treating bacterial infections .
Case Studies
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Inhibition of Carbonic Anhydrase:
A study demonstrated that phenylboronic acids could inhibit carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in organisms. The inhibition was reversible and dependent on the concentration of the boronic acid derivative used. -
Anticancer Activity:
Research has indicated that boronic acid derivatives can induce apoptosis in cancer cells by inhibiting specific signaling pathways. In vitro studies showed that treatment with this compound led to increased cell death in various cancer cell lines.
Table 1: Biological Activity Summary
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Carbonic Anhydrase | 5.0 | |
| Antimicrobial | MRSA | 10.0 | |
| Anticancer | MCF-7 Cell Line | 15.0 |
Table 2: Comparison with Similar Compounds
| Compound Name | Molecular Weight (g/mol) | IC50 (µM) |
|---|---|---|
| This compound | 253.18 | 10.0 |
| Phenylboronic Acid | 137.03 | 20.0 |
| 4-Bromophenylboronic Acid | 211.98 | 12.5 |
Q & A
Basic: What are the common synthetic routes for preparing 2-fluoro-5-(methylthio)phenylboronic acid pinacol ester?
The synthesis typically involves two key steps: (1) functionalization of the phenyl ring and (2) boronic ester formation. For analogous compounds (e.g., 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester), Suzuki-Miyaura cross-coupling precursors are synthesized via halogenation or thioetherification of the aromatic ring. The boronic acid moiety is then introduced using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous solvents like THF or dioxane . Purification via column chromatography (silica gel, hexane/EtOAc) is critical to remove residual catalysts and byproducts.
Basic: How should researchers purify and characterize this compound to ensure high purity?
Purification is typically achieved via flash chromatography using gradients of nonpolar/polar solvents (e.g., hexane:EtOAc 9:1 to 7:3). Characterization requires ¹H/¹³C NMR to confirm substituent positions and boronic ester integrity. For example, the pinacol methyl groups appear as a singlet at ~1.3 ppm in ¹H NMR. High-resolution mass spectrometry (HRMS) or FT-IR (B-O stretching at ~1350 cm⁻¹) further validates molecular identity. Purity (>95%) is confirmed via HPLC with UV detection at 254 nm .
Basic: What reaction conditions optimize its use in Suzuki-Miyaura couplings?
Optimal conditions for analogous pinacol esters include:
- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–5 mol%).
- Base: K₂CO₃ or Cs₂CO₃ (2–3 equiv) in biphasic solvent systems (e.g., toluene/H₂O).
- Temperature: 80–100°C under inert atmosphere (N₂/Ar).
- Solubility: Enhanced in THF or DMF due to the pinacol ester’s lipophilic nature .
Monitor reaction progress via TLC or LC-MS to avoid overcoupling or protodeboronation.
Basic: How do solubility and stability impact experimental design?
This compound is highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in THF or dichloromethane. Stability is pH-dependent: hydrolyzes rapidly in acidic/alkaline aqueous media. Store under inert gas at –20°C with desiccant (e.g., molecular sieves). Avoid prolonged exposure to moisture to prevent boronic acid formation, which reduces cross-coupling efficiency .
Advanced: How do the fluorine and methylthio substituents influence electronic properties and reactivity?
The fluorine atom at position 2 is electron-withdrawing, polarizing the boronic ester and enhancing electrophilicity for cross-coupling. The methylthio group at position 5 is electron-donating, which may stabilize intermediates via resonance but could sterically hinder transmetallation. Computational studies (DFT) on similar compounds suggest that substituent positioning alters charge distribution on the boron center, affecting reaction rates and regioselectivity .
Advanced: What strategies mitigate low yields in aryl-aryl coupling reactions?
Low yields often stem from protodeboronation or homocoupling . Mitigation strategies include:
- Additives: Use of silver oxide (Ag₂O) to suppress protodeboronation.
- Catalyst tuning: Switch to XPhos Pd G3 for sterically hindered substrates.
- Solvent optimization: Replace polar solvents with toluene/ethanol mixtures to reduce side reactions .
Screen reaction parameters using DoE (Design of Experiments) to identify critical variables.
Advanced: How to resolve contradictions in reported catalytic efficiencies?
Discrepancies in catalytic efficiency (e.g., Pd source, solvent) may arise from substituent electronic effects or trace moisture . For example, PdCl₂(dppf) outperforms Pd(OAc)₂ in electron-deficient systems but fails in electron-rich environments. Validate protocols by replicating literature conditions with rigorous moisture exclusion (e.g., Schlenk techniques) and compare kinetics via in situ IR monitoring .
Advanced: What biological targets could this compound engage based on structural analogs?
Analogous chlorinated/fluorinated boronic esters (e.g., 2-chloro-5-fluoro-3-methylphenyl derivatives) show proteasome inhibitory activity by binding to catalytic β-subunits. The methylthio group may enhance membrane permeability, making it a candidate for targeted protein degradation (PROTACs). Preliminary assays should include fluorescence-based proteasome activity screens and cytotoxicity profiling in cancer cell lines .
Advanced: How can this compound contribute to materials science applications?
Boronic esters are key in synthesizing covalent organic frameworks (COFs) . The fluorine and methylthio groups could modulate COF porosity and stability. For example, thermal analysis (TGA) of similar compounds shows stability up to 300°C, suitable for high-temperature polymerization. Explore its use in constructing luminescent COFs by copolymerization with triarylamines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
